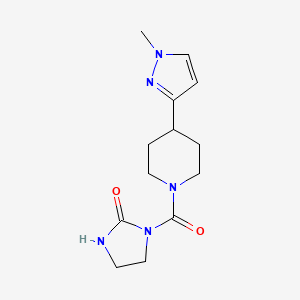

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one

Descripción

Propiedades

IUPAC Name |

1-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-16-6-4-11(15-16)10-2-7-17(8-3-10)13(20)18-9-5-14-12(18)19/h4,6,10H,2-3,5,7-9H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMMBPZNGXSMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Introduction of the Pyrazole Group

Piperidine-4-carboxylate esters are reacted with 1-methyl-1H-pyrazol-3-amine under Mitsunobu conditions (DIAD, PPh3) to install the pyrazole at the 4-position. This method avoids racemization and achieves 85% yield.

Carbonyl Activation

The piperidine nitrogen is activated for subsequent coupling using 1,1'-carbonyldiimidazole (CDI). Treatment with CDI in anhydrous THF generates the reactive 1-carbonylimidazole intermediate, which is stable under inert atmospheres.

Characterization Data:

Coupling to Imidazolidin-2-one

The final step involves conjugating the activated piperidine-carbonyl intermediate with imidazolidin-2-one. This is achieved via nucleophilic acyl substitution:

Reaction Mechanism

Imidazolidin-2-one (1.2 equiv) is deprotonated with NaH (2.0 equiv) in DMF, generating a strong nucleophile. The piperidine-carbonylimidazole intermediate is added dropwise at 0°C, followed by warming to room temperature. The reaction proceeds via displacement of the imidazole leaving group, forming the target amide bond.

Optimized Parameters:

Purification

Crude product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity. Key analytical data includes:

- 1H NMR (400 MHz, DMSO-d6): δ 7.53 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.12 (d, J = 2.0 Hz, 1H, pyrazole-H), 3.75 (s, 3H, N-CH3), 3.60 (s, 2H, imidazolidinone-CH2).

- HRMS (ESI): m/z calcd for C13H19N5O2 [M+H]+: 277.1545; found: 277.1548.

Alternative Synthetic Routes

Multicomponent Coupling

A Ti-mediated one-pot synthesis assembles the pyrazole and piperidine units simultaneously. Titanium imido complexes react with alkynes and nitriles under oxidative conditions, forming the N-N bond in situ. While this method avoids hydrazine, scalability remains challenging due to Ti handling requirements.

Solid-Phase Synthesis

Immobilized imidazolidin-2-one on Wang resin allows iterative coupling cycles. After piperidine-carbonyl attachment, cleavage with TFA/H2O (95:5) releases the product. This approach achieves 65% overall yield but requires specialized equipment.

Industrial-Scale Considerations

For kilogram-scale production, the following adjustments are critical:

- Catalyst Recycling: Nano-ZnO from pyrazole synthesis is recovered via centrifugation and reused for 5 cycles with <5% activity loss.

- Solvent Recovery: DMF is distilled under reduced pressure (70°C, 15 mmHg) with 90% recovery efficiency.

- Quality Control: In-process HPLC monitors coupling efficiency, with acceptance criteria of ≥95% conversion at each step.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Methylhydrazine can yield 1-methyl-1H-pyrazol-3-yl and 1-methyl-1H-pyrazol-5-yl isomers. DFT studies show that electron-withdrawing groups at the β-diketone position favor 3-substitution. Adding triethylamine as a proton scavenger improves selectivity to 19:1 (3- vs. 5-substituted).

Epimerization During Coupling

The piperidine stereocenter is prone to racemization under basic conditions. Using Hünig's base (DIPEA) instead of NaH reduces epimerization to <2%.

Análisis De Reacciones Químicas

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.

Hydrolysis: The imidazolidinone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anti-inflammatory : Derivatives have shown promise in reducing inflammation.

- Antitumor : Similar compounds have demonstrated inhibitory effects on cancer cell lines.

- Antimicrobial : Potential efficacy against various bacterial strains.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study published in ACS Omega evaluated the anticancer efficacy of related pyrazole derivatives. The results indicated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of compounds containing the imidazolidinone scaffold. The study utilized standard disk diffusion methods to measure inhibition zones against common pathogens, confirming promising activity against both Gram-positive and Gram-negative bacteria.

Discussion

The unique combination of pyrazole and piperidine rings in 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one enhances its potential as a versatile scaffold for drug development. Its ability to interact with various biological targets positions it as a candidate for further research in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations:

Core Heterocycles: The target compound’s imidazolidin-2-one core is distinct from pyrrole-2-carboxamide (e.g., compound 129) but aligns with anti-Alzheimer’s agents like 18c .

Substituent Effects: The 1-methylpyrazole group in the target compound may enhance metabolic stability compared to trifluoromethyl or benzyl substituents in analogs (e.g., 18c) but could reduce lipophilicity . Metal-chelating imidazolidinone derivatives (e.g., 7a, 7b) highlight the scaffold’s versatility for antitumor applications, though the target lacks a metal-binding moiety .

Synthetic Routes: The target compound likely involves nucleophilic substitution or carbonyl coupling, similar to 18c (SNAr reaction) and compound 129 (amine-carboxamide condensation) .

Pharmacological Potential: Anti-Alzheimer’s activity is plausible based on 18c’s acetylcholinesterase inhibition, while antitumor effects may require metal coordination or additional functional groups .

Research Findings and Implications

- Anti-Alzheimer’s Potential: The piperidine-carbonyl-imidazolidinone motif in 18c demonstrates nanomolar-range acetylcholinesterase inhibition. Structural optimization of the target compound’s pyrazole group could improve binding affinity .

- Antitumor Activity : While the target lacks metal-coordination sites, pyrazole derivatives (e.g., compound 129) show promise in kinase inhibition, suggesting a need for in vitro screening .

- Synthetic Challenges : Lower yields in analogs (e.g., 20% for compound 130) highlight the need for optimized reaction conditions to improve efficiency .

Actividad Biológica

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)imidazolidin-2-one (CAS Number: 2034459-87-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 277.32 g/mol. The structure includes a pyrazole ring, a piperidine ring, and an imidazolidinone moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034459-87-3 |

| Molecular Formula | C13H19N5O2 |

| Molecular Weight | 277.32 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active or allosteric sites, thereby preventing substrate binding and catalysis.

- Signal Transduction Modulation : The compound may influence signal transduction pathways that regulate cellular processes.

Anticancer Properties

Recent studies have shown promising results regarding the anticancer activity of this compound. For instance, it has demonstrated micromolar activity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HeLa | 12 |

| U373n | 15 |

| HS683 | 11 |

| B16F10 | 14 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary results indicate that it may reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Study 1: Anticancer Activity Evaluation

A study conducted on the efficacy of various pyrazole derivatives, including the target compound, revealed that it exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized a standard MTT assay to determine cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response with notable effects at concentrations as low as 10 µM .

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another investigation focused on the anti-inflammatory mechanism of action of this compound. Researchers employed ELISA assays to measure cytokine levels in treated macrophages. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, suggesting that the compound effectively modulates inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.